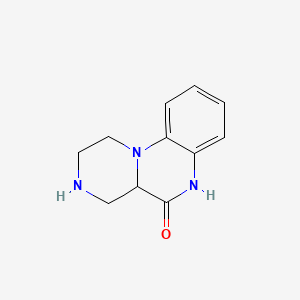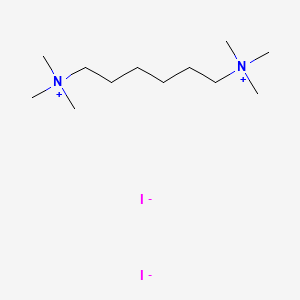
Hexamethonium iodide
Übersicht
Beschreibung
Hexamethonium is a non-depolarising ganglionic blocker and a neuronal nicotinic receptor antagonist . It acts in autonomic ganglia by binding mostly in or on the nAChR receptor, and not the acetylcholine binding site itself . It does not have any effect on the muscarinic acetylcholine receptors located on target organs of the parasympathetic nervous system .
Molecular Structure Analysis
Hexamethonium has a chemical formula of C12H30N2 . Its molar mass is 202.386 g·mol −1 . For a more detailed molecular structure, you may refer to resources like DrugBank .
Chemical Reactions Analysis
Hexamethonium iodide is known to react with certain substances. For instance, an antidote exists for decamethonium iodide in hexamethonium bromide . More detailed information about its chemical reactions could be found in specialized chemical databases or literature .
Physical And Chemical Properties Analysis
Hexamethonium is a small molecule with a molar mass of 202.38 g/mol . It is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier .
Wissenschaftliche Forschungsanwendungen
Use in Hypertension and Vascular Diseases : Hexamethonium iodide was first reported for its ganglionic block properties and potential in treating hypertension and vascular diseases. It acts by blocking both sympathetic and parasympathetic ganglia, reducing vasoconstriction and autonomic tone (Bruce, 1955), (Burt & Graham, 1950).
Application in Surgery : Hexamethonium iodide has been used in surgeries, especially in extensive operations, to diminish bleeding. This application leverages its ability to cause a fall in blood pressure (Bruce, 1955).
Insulin Hypoglycemia Studies : Research involving hexamethonium iodide has also extended to its interactions with insulin in hypoglycemia studies, highlighting its varied pharmacological applications (Schachter, 1951).
Quality Evaluation in Pharmaceutical Preparations : The quality and purity of hexamethonium iodide preparations, particularly in their use as muscular relaxants in surgery, have been subjects of research, emphasizing the importance of quality control in pharmaceuticals (Arzamastsev et al., 1999).
Effects on Electrocardiograph in Anaesthetized Subjects : Studies have been conducted on the effects of hexamethonium iodide on the electrocardiograph, demonstrating its impact on heart rate and other cardiac parameters (Swerdlow & Wade, 1953).
Investigation of Molecular Properties : Research has also focused on understanding the molecular properties of hexamethonium iodide, such as its conductance in water and internitrogen distance, which is crucial for its pharmacological activity (Elworthy, 1963).
Exploration in Heart Failure Treatment : Hexamethonium iodide has been examined for its potential in treating congestive heart failure, demonstrating its ability to lower venous pressure and increase vital capacity (Shuman et al., 1954).
Clinical Appraisal in Peripheral Vascular Diseases : Its clinical potential in peripheral vascular diseases has been appraised, further highlighting its therapeutic possibilities in various vascular conditions (Finnerty & Freis, 1951).
Safety And Hazards
Eigenschaften
IUPAC Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2.2HI/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYYNZUWBANDMX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-26-4 (Parent) | |
| Record name | Hexamethonium iodide [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801007245 | |
| Record name | N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-Hexamethylhexane-1,6-bis(aminium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethonium iodide | |
CAS RN |
870-62-2 | |
| Record name | Hexamethonium iodide [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-Hexamethylhexane-1,6-bis(aminium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2753KSN40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



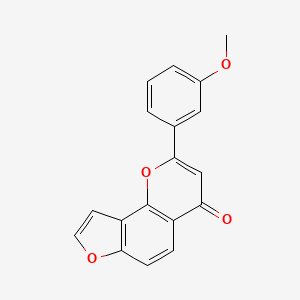
![6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1202216.png)
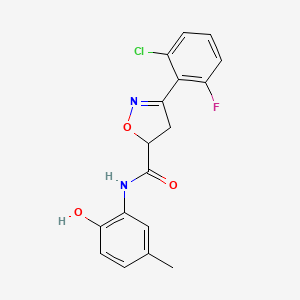
![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)
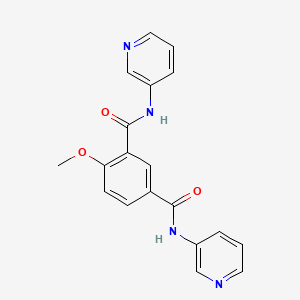
![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)
![4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B1202224.png)
![Furan, tetrahydro-2-[(phenylseleno)methyl]-](/img/structure/B1202226.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B1202228.png)
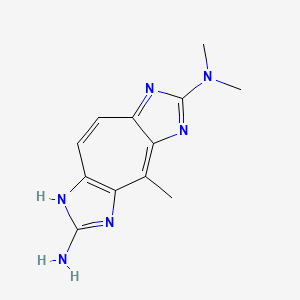
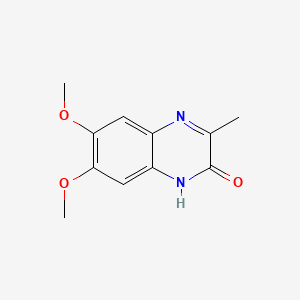
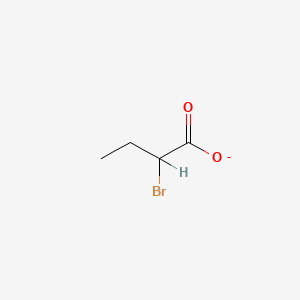
![4-[6-Hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol](/img/structure/B1202234.png)
